molecular formula C23H24ClN3O3S2 B2513634 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide CAS No. 1207013-95-3

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide

Cat. No.: B2513634
CAS No.: 1207013-95-3
M. Wt: 490.03
InChI Key: UVACSMTXCFSKRM-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O3S2 and its molecular weight is 490.03. The purity is usually 95%.
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Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide is a member of the thiophene carboxamide derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and analgesia. This article reviews the biological activity of this compound, focusing on its anticancer properties, analgesic effects, and underlying mechanisms of action.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a thiophene ring, a piperazine moiety, and a sulfonamide group. The molecular formula is C22H23ClN4O2SC_{22}H_{23}ClN_4O_2S, and it has a molecular weight of approximately 432.95 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene carboxamide derivatives, including this compound.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of tubulin polymerization, similar to the known anticancer drug Combretastatin A-4 (CA-4). This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that compounds structurally related to this thiophene derivative exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM .
    • The compound's analogs were shown to induce apoptosis through the activation of caspases 3 and 9, as well as DNA fragmentation assays confirming apoptotic cell death .

Analgesic Effects

The piperazine component of the compound has been associated with analgesic properties.

  • Mechanism : The analgesic effects are thought to be mediated through interactions with serotoninergic and noradrenergic systems, similar to other piperazine derivatives that have shown efficacy comparable to morphine in pain models .
  • Research Findings : In animal models, compounds with similar structures demonstrated significant increases in pain thresholds in hot-plate tests, indicating potent antinociceptive activity .

Summary of Biological Activities

Activity Effect IC50/Notes
AnticancerInduces apoptosis in Hep3B cellsIC50 = 5.46 - 12.58 µM
AnalgesicIncreases pain threshold in mouse modelsEfficacy comparable to morphine

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C23H26ClN5O3S
  • Molecular Weight : Approximately 477.0 g/mol
  • CAS Number : 1207027-87-9

The thiophene derivatives are known for their diverse biological activities, including antiviral and anticancer properties. The presence of the sulfonamide group enhances its potential as a bioactive molecule.

Research indicates that 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide interacts with specific biological targets, notably:

  • Dopamine D4 Receptors : This interaction suggests potential use in treating psychiatric disorders.
  • Serotonin 5-HT1D Receptors : Its role as a potential antagonist may be significant in managing mood disorders and anxiety.

These interactions position the compound as a candidate for drug development aimed at neurological and psychiatric conditions.

Case Studies and Research Findings

  • Anticancer Evaluation : In studies involving various cancer cell lines, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest that further research could lead to effective anticancer therapies.
  • Antiviral Properties : Preliminary studies indicate that thiophene derivatives may exhibit antiviral activity by disrupting viral replication processes. Investigating the specific pathways affected by this compound could reveal new antiviral strategies.
  • Neuropharmacological Studies : Research has documented the effects of similar compounds on behavioral models in rodents, showing alterations in anxiety-related behaviors when administered at specific doses. This points to the potential of this compound in treating anxiety disorders.

Potential Applications

The diverse biological activities associated with this compound suggest multiple applications:

  • Pharmaceutical Development : Targeting neurological disorders through receptor modulation.
  • Cancer Treatment : Exploring its efficacy as an anticancer agent.
  • Antiviral Drug Design : Investigating its utility against viral infections.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S2/c24-19-7-4-8-20(17-19)26-12-14-27(15-13-26)32(29,30)21-10-16-31-22(21)23(28)25-11-9-18-5-2-1-3-6-18/h1-8,10,16-17H,9,11-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVACSMTXCFSKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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